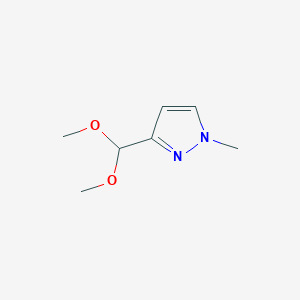
3,5-Dichloro-2,6-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,6-dimethylpyridin-4-amine, also known as 3,5-DCM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. 3,5-DCM is a useful reagent for the synthesis of other compounds, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Polymerization Processes
- Living Cationic Polymerization : 3,5-Dichloro-2,6-dimethylpyridin-4-amine has been studied for its role in the living cationic polymerization of vinyl monomers. Its presence stabilizes growing carbocations in the polymerization process, affecting the polymerization speed and the characteristics of the resulting polymer (Higashimura et al., 1989).
Synthetic Technology Optimization
- Improved Synthetic Processes : Research has been conducted to optimize the synthetic technology of 3,5-Dichloro-2,6-dimethylpyridin-4-amine. Modifications in the synthetic process have led to higher yields and simpler, more cost-effective production methods (Li Sheng-song, 2010).
Chemical Reactions and Synthesis
- Amination Reactions : Studies have explored the reactions of 3,5-Dichloro-2,6-dimethylpyridin-4-amine with various amines and its role in the synthesis of complex compounds. These reactions are crucial for the development of new chemical entities and intermediates (Palenik et al., 1990).
- NMR Study and Antioxidant Potency : Research has also been conducted on the synthesis of derivatives of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, exploring their structural characteristics using NMR and assessing their antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Propiedades
IUPAC Name |
3,5-dichloro-2,6-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBQLXQVSYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345557 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-dimethylpyridin-4-amine | |
CAS RN |
50978-40-0 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)


![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)





